what is the chemical structure of cynandione A
what is the chemical structure of cynandione A
An In-depth Technical Guide to Cynandione A
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and biological activities of cynandione A, a bioactive natural product with significant therapeutic potential.
Chemical Structure and Properties
Cynandione A is a bis-acetophenone, a type of phenolic compound, first isolated from the roots of Cynanchum wilfordii.[1][2] Its structure is characterized by a biaryl linkage between two substituted acetophenone units.
Chemical Identifiers:
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IUPAC Name: 1-[3-(2-acetyl-3,6-dihydroxyphenyl)-2,4-dihydroxyphenyl]ethanone[3]
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SMILES: CC(=O)C1=C(C(=C(C=C1)O)C2=C(C=CC(=C2C(=O)C)O)O)O[3]
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InChI Key: DYQDHRLBSZIKEM-UHFFFAOYSA-N[3]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₆ | [3] |
| Molecular Weight | 302.28 g/mol | [2] |
| Exact Mass | 302.0790 g/mol | [2] |
| XlogP | 2.6 | [4] |
| Rotatable Bond Count | 3 | [5] |
Synthesis of Cynandione A
A practical and scalable two-step, one-pot synthesis for cynandione A has been developed, enabling gram-scale production for in-depth biological evaluations.[1][6][7]
Experimental Protocol: One-Pot Gram-Scale Synthesis
This synthesis involves four sequential chemical transformations within a single reaction vessel: tandem oxidation, regioselective arylation, subsequent oxidation, and final reduction.[7]
Materials:
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2-acetylhydroquinone
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2,5-dihydroxyacetophenone
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Silver(I) oxide (Ag₂O)
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Dichloromethane (CH₂Cl₂)
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Acetic acid (AcOH)
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Zinc (Zn) powder
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Ethyl acetate (EtOAc)
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Celite
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Magnesium sulfate (MgSO₄)
Procedure: [7]
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To a solution of 2-acetylhydroquinone (1.0 equiv) and 2,5-dihydroxyacetophenone (1.0 equiv) in CH₂Cl₂ (50 mL), add Ag₂O (2.1 equiv).
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Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.
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To the crude reaction mixture, add AcOH (30 mL), water (15 mL), and zinc powder (1.0 equiv).
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Stir the resulting mixture at room temperature for 4 hours.
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Filter the mixture through Celite.
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Dilute the filtrate and extract twice with EtOAc.
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Wash the combined organic layers with water and brine, then dry over MgSO₄.
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Remove the solvent under reduced pressure and purify the residue by flash chromatography on silica gel to yield cynandione A.
Logical Workflow for Cynandione A Synthesis
Caption: One-pot synthesis workflow for cynandione A.
Biological Activities and Mechanisms of Action
Cynandione A exhibits a range of pharmacological effects, including anti-inflammatory, neuroprotective, antioxidant, and hepatoprotective activities.[7][8][9]
Anti-inflammatory Activity
Cynandione A demonstrates potent anti-inflammatory effects by modulating key signaling pathways in immune cells.
Key Mechanisms:
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Inhibition of NF-κB and MAPK Signaling: Cynandione A significantly decreases the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] It achieves this by inhibiting the phosphorylation of IκB-α and MAP kinases (ERK and p38), which in turn prevents the nuclear translocation and DNA binding activity of NF-κB.[10][12]
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Activation of α7 Nicotinic Acetylcholine Receptor (α7 nAChR): Cynandione A activates the α7 nAChR on macrophages, leading to the expression of the anti-inflammatory cytokine IL-10.[2][8] This effect is blocked by α7 nAChR antagonists.[8]
Quantitative Data on Anti-inflammatory Effects
| Assay | Cell/Animal Model | Treatment | Result | Reference |
| NO Production | LPS-treated RAW264.7 macrophages | Cynandione A | Dose-dependent decrease | [10] |
| PGE₂ Production | LPS-treated RAW264.7 macrophages | Cynandione A | Dose-dependent decrease | [10] |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-injected C57BL/6 N mice | Cynandione A (1, 10 mg/kg, IP) | Significant decrease in plasma levels | [11] |
| Survival Rate | Mice with lethal endotoxemia | Cynandione A | Improved survival | [10] |
Signaling Pathway of Cynandione A in Inflammation
Caption: Cynandione A's dual anti-inflammatory mechanism.
Metabolic Regulation
Cynandione A plays a role in regulating lipid metabolism and adipocyte differentiation.
Key Mechanisms:
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Inhibition of Hepatic Lipogenesis: In HepG2 cells, cynandione A inhibits de novo lipogenesis by activating the LKB1/AMPK pathway.[2][13] This leads to a decrease in the mRNA levels of SREBP-1c, a key transcription factor for lipogenic genes.[13]
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Induction of Beige Adipocyte Differentiation: Cynandione A causes the nuclear translocation of SIRT1 via a PKA-dependent signaling pathway in 3T3-L1 cells, which promotes the differentiation of white adipocytes into beige adipocytes ("beiging").[2]
Signaling Pathway in Metabolic Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Cynandione A | C16H14O6 | CID 10063465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Cynandione a (C16H14O6) [pubchemlite.lcsb.uni.lu]
- 5. Phytochemical: Cynandione A [caps.ncbs.res.in]
- 6. Short and scalable synthesis of cynandione A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. One‐Pot Gram‐Scale Synthesis of Cynandione A and Detailed Mechanistic Insights into its Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. connectsci.au [connectsci.au]
- 10. Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cynandione A attenuates lipopolysaccharide-induced production of inflammatory mediators via MAPK inhibition and NF-κB inactivation in RAW264.7 macrophages and protects mice against endotoxin shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cynandione A from Cynanchum wilfordii attenuates the production of inflammatory mediators in LPS-induced BV-2 microglial cells via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cynandione A from Cynanchum wilfordii inhibits hepatic de novo lipogenesis by activating the LKB1/AMPK pathway in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
